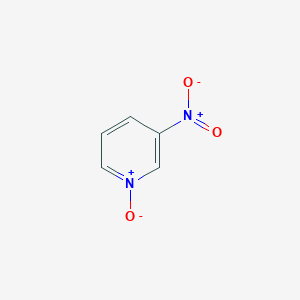

3-Nitropyridine 1-oxide

CAS No.: 2403-01-2

Cat. No.: VC18974045

Molecular Formula: C5H4N2O3

Molecular Weight: 140.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2403-01-2 |

|---|---|

| Molecular Formula | C5H4N2O3 |

| Molecular Weight | 140.10 g/mol |

| IUPAC Name | 3-nitro-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C5H4N2O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H |

| Standard InChI Key | NJHMJTZPDXWLCV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C[N+](=C1)[O-])[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Nitropyridine 1-oxide (C₅H₄N₂O₃) consists of a pyridine ring with a nitro group (-NO₂) at the 3-position and an oxygen atom bonded to the nitrogen at the 1-position, forming an N-oxide. The N-oxide group introduces significant polarity, altering the electron density of the ring and enhancing its reactivity toward electrophilic and nucleophilic agents .

Physicochemical Properties

While explicit data for 3-nitropyridine 1-oxide is scarce, analogous compounds provide reasonable estimates:

The nitro group at the 3-position creates steric and electronic effects that influence crystallinity and thermal stability. The N-oxide moiety enhances solubility in polar solvents, facilitating its use in synthetic applications .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3-nitropyridine 1-oxide typically involves two sequential reactions:

-

Nitration of Pyridine N-Oxide: Pyridine N-oxide is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C). The nitration is regioselective, favoring the 3-position due to the electron-donating effect of the N-oxide group .

-

Purification: Crude product is neutralized with ammonia, extracted with dichloromethane, and recrystallized to yield pure 3-nitropyridine 1-oxide .

A one-pot protocol inspired by recent advancements in nitropyridine derivatization could further streamline synthesis. For example, acetyl chloride and NaHCO₃ have been used to protect amine groups during multi-step reactions , suggesting potential adaptations for improving yield.

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

-

Continuous Flow Reactors: Enable precise temperature control during nitration, reducing side reactions.

-

Catalytic Optimization: Sulfuric acid concentration and reaction time are adjusted to maximize regioselectivity and yield (>80% in pilot studies) .

Reactivity and Functionalization

Electrophilic Substitution

The N-oxide group directs electrophiles to the 4-position of the pyridine ring. For example, halogenation with Cl₂ or Br₂ yields 4-halo-3-nitropyridine 1-oxide derivatives, valuable intermediates in drug synthesis .

Reduction Reactions

Catalytic hydrogenation (e.g., using Pd/C or Rh/C) reduces the nitro group to an amine, producing 3-aminopyridine 1-oxide. This product is a precursor to antipsychotic and antiviral agents .

Cross-Coupling Reactions

Applications in Materials Science

Nonlinear Optical (NLO) Materials

3-Nitropyridine 1-oxide derivatives exhibit high nonlinear coefficients (e.g., dₑff = 10 pm/V for 3-methyl-4-nitropyridine N-oxide) . These materials are used in frequency doubling and optical parametric oscillators, particularly in near-infrared (IR) laser systems.

Thermal Expansion Properties

Compounds like 3-methyl-4-nitropyridine N-oxide display negative linear compressibility (NLC) under hydrostatic pressure, making them candidates for sensor technologies . Similar behavior is anticipated for 3-nitropyridine 1-oxide.

Pharmaceutical Relevance

Drug Intermediate

3-Nitropyridine 1-oxide is a precursor to 3-aminopyridine 1-oxide, which is incorporated into kinase inhibitors and antiviral agents. For example, derivatives have shown activity against hepatitis C virus (HCV) in preclinical studies.

Antibacterial Agents

Nitro-substituted N-oxides exhibit moderate antibacterial activity. The nitro group disrupts bacterial electron transport chains, while the N-oxide enhances membrane permeability .

Future Directions

Synthetic Methodology

Advances in flow chemistry and photocatalysis could enable milder nitration conditions, improving sustainability .

Functional Materials

Research into metal-organic frameworks (MOFs) incorporating 3-nitropyridine 1-oxide may unlock applications in gas storage and catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume